molecular formula C9H10BrN3O2 B2688918 ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2228423-31-0

ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2688918
CAS No.: 2228423-31-0
M. Wt: 272.102
InChI Key: OUEAFTRBYVKQCD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .

Mechanism of Action

Target of Action

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a purine analogue . As such, it is likely to interact with enzymes and receptors that normally bind to purines.

Mode of Action

As a purine analogue, it may interfere with purine metabolism, potentially inhibiting enzymes involved in purine synthesis or disrupting purine-dependent signaling pathways .

Biochemical Pathways

This compound, as a purine analogue, is likely to affect purine biochemical pathways . Purines are essential components of nucleic acids and play key roles in energy transfer, signal transduction, and enzyme regulation. Disruption of these pathways can have significant downstream effects, potentially leading to cell death or altered cellular function.

Result of Action

Given its potential role as a purine analogue, it may induce cell death or alter cellular function by disrupting purine-dependent processes .

Preparation Methods

The synthesis of ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the bromination of a pyrazolo[1,5-a]pyrimidine derivative followed by esterification to introduce the ethyl carboxylate group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl carboxylate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-4,11H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEAFTRBYVKQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=NN2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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